![molecular formula C22H18N2O B5564855 N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5564855.png)
N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide is a compound that likely shares chemical properties with other phenylacetamide derivatives. These compounds are of interest due to their varied biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related compounds involves key steps like the reaction of chloroacetyl chloride with diphenylamine followed by further reactions with substituted chalcones (Kumar, Sushil, & Khan, 2020). This method suggests a possible pathway for synthesizing N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide by modifying the substituents accordingly.
Molecular Structure Analysis
The molecular structure of related compounds, such as diphenylacetamides, significantly influences their biological activity. Techniques like X-ray crystallography, NMR, and mass spectrometry are commonly employed to elucidate their structure.
Chemical Reactions and Properties
Diphenylacetamides undergo various chemical reactions, including hydrolysis, and can participate in further synthetic transformations (Fadda, Bondock, & Rabie, 2008). The presence of the cyanomethyl group in N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide could offer unique reactivity patterns, especially in nucleophilic addition reactions.
Applications De Recherche Scientifique
Stereolithographic 3D Printing in Pharmaceutical Formulations
Recent advancements in stereolithography (SLA), a form of 3D printing technology, have shown promising applications in fabricating drug-loaded tablets with modified-release characteristics. This technology utilizes photopolymerization of monomers, such as polyethylene glycol diacrylate (PEGDA), to create solid objects. Research demonstrates the potential of SLA 3D printing in manufacturing oral dosage forms with specific extended-release profiles, opening new avenues for personalized medicine and industrial production (Wang et al., 2016).
Pharmacological Properties and Drug Design
Investigations into the pharmacological properties of certain derivatives, such as pyridyl-biphenylyl-acetamide (diphenpyramide), reveal significant anti-inflammatory, analgesic, antipyretic, and uricosuric effects. These studies suggest potential applications in developing new therapeutic agents with improved efficacy and reduced side effects compared to existing treatments (Caliari et al., 1977).
Analytical Chemistry and Drug Analysis
In the realm of analytical chemistry, rapid chemometric methods using reverse phase HPLC have been developed for the simultaneous estimation of drugs like paracetamol and ibuprofen in bulk and tablet formulations. These methodologies underscore the importance of N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide derivatives in facilitating accurate, efficient drug analysis (Kanthale et al., 2020).
Molecular Mechanisms and Receptor Interactions
Research into the neuropharmacologic properties of arylcycloalkylamines provides insights into their distinct class of centrally-acting drugs, highlighting the significance of structural derivatives in understanding drug-receptor interactions and the development of anesthetic agents (Chen, 1969).
Enhancing Two-Photon Absorption
Studies on triphenylamine derivatives, including N-[4-(4-(diphenylamino)styryl)phenyl]acetamide, demonstrate cooperative enhancement of two-photon absorption based on electron coupling. This research contributes to the development of materials with potential applications in optical limiting, photodynamic therapy, and bioimaging (Wang et al., 2008).
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c23-16-15-17-11-13-20(14-12-17)24-22(25)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCQDMDQTXQJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.